molecular formula C₅₇H₁₀₉NO₁₀ B1146850 1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol CAS No. 843651-89-8

1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol

Cat. No.: B1146850
CAS No.: 843651-89-8
M. Wt: 968.48
InChI Key:
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Description

1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol is a complex lipid molecule that features a glycerol backbone esterified with palmitic acid and a glucosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol typically involves multiple steps:

    Esterification: The glycerol backbone is esterified with palmitic acid under acidic conditions to form 1,2-dipalmitoyl-sn-glycerol.

    Glycosylation: The glucosyl moiety is introduced through glycosylation reactions, often using glycosyl donors and catalysts such as Lewis acids.

    Amidation: The amino group on the glucosyl moiety is acylated with palmitic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol can undergo various chemical reactions, including:

    Oxidation: The palmitoyl chains can be oxidized under harsh conditions, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.

    Substitution: The glucosyl moiety can undergo substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Modified glucosyl derivatives with different functional groups.

Scientific Research Applications

1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol has several scientific research applications:

    Chemistry: Used as a model compound for studying lipid behavior and interactions.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. Its glucosyl moiety can interact with specific receptors or enzymes, modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyl-sn-glycerol: Lacks the glucosyl moiety and amino group.

    1,2-Dipalmitoyl-3-(N-acetyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol: Features an acetyl group instead of a palmitoyl group on the amino moiety.

    1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-beta-d-glucosyl)-sn-glycerol: Contains a beta-glucosyl moiety instead of an alpha-glucosyl moiety.

Uniqueness

1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol is unique due to its specific combination of palmitoyl chains, glucosyl moiety, and amino group. This structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications.

Properties

IUPAC Name

[(2R)-3-[(2S,5S)-6-[(hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H109NO10/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(59)58-46-50-54(62)55(63)56(64)57(68-50)66-48-49(67-53(61)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-65-52(60)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50,54-57,62-64H,4-48H2,1-3H3,(H,58,59)/t49-,50?,54+,55?,56?,57-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQGDOIXTUYSNI-LMRVJDJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC1C(C(C(C(O1)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCC1[C@H](C(C([C@H](O1)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H109NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

968.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of this research paper in the context of 1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol?

A1: This paper details the first successful total synthesis of the glycoglycerolipid this compound. [] This is significant because it provides a reliable method for obtaining this compound, which was previously only accessible from natural sources in limited quantities. This breakthrough paves the way for further research into its biological activity and potential therapeutic applications, especially as an inhibitor of human Myt1-kinase.

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